molecular formula C24H32FN3O2 B6022960 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine

1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B6022960
M. Wt: 413.5 g/mol
InChI Key: XYSGTLPXNKOAIN-UHFFFAOYSA-N
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Description

1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP is a piperazine derivative that has been shown to have a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. In

Mechanism of Action

The exact mechanism of action of 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic effects. This compound has also been shown to modulate the activity of several neurotransmitter systems, including the glutamatergic and GABAergic systems. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine for lab experiments is that it has a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been studied for similar therapeutic applications. However, this compound is also relatively expensive to synthesize, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease. Another area of interest is its potential as a treatment for drug addiction and alcoholism. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine involves several steps, starting with the reaction of 2-fluoro-4-methoxybenzaldehyde with piperidine to form 1-(2-fluoro-4-methoxybenzyl)piperidine. This intermediate is then reacted with 2-methoxyphenylpiperazine to form this compound. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. This compound has also been shown to have potential as a treatment for drug addiction and alcoholism. In addition, this compound has been investigated for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-[1-[(2-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O2/c1-29-21-10-9-19(22(25)16-21)17-26-11-5-6-20(18-26)27-12-14-28(15-13-27)23-7-3-4-8-24(23)30-2/h3-4,7-10,16,20H,5-6,11-15,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSGTLPXNKOAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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